4-Nitroisoquinolin-1-amine
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Overview
Description
4-Nitroisoquinolin-1-amine is a compound used for research and development . It has a molecular formula of C9H7N3O2 and a molecular weight of 189.17 . It’s important to note that it’s not for medicinal, household, or other uses .
Synthesis Analysis
The synthesis of 4-amino isoquinolin-1-ones, which are similar to this compound, has been developed . Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1-ones in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopy . The nitrogen rule of mass spectrometry can be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.445 . More detailed properties such as color, hardness, and melting and boiling points are not explicitly mentioned in the search results .Scientific Research Applications
Vicarious Nucleophilic Substitution Reactions
4-Nitroisoquinolin-1-amine has been used in vicarious nucleophilic substitution reactions. Research has shown that it can be aminated in the 1-position by various reagents, such as hydroxylamine and 4-amino-1,2,4-triazole, leading to the preparation of substituted nitropyridines with moderate to good yields (Bakke, Svensen, & Trevisan, 2001).
Synthesis of Differentially Functionalized Isoquinolines
It plays a role in the synthesis of isoquinolines with differentiated nitrogen substituents. A method involving tosylation and subsequent displacement by amine nucleophiles has been described for generating 3-amino-4-nitroisoquinoline derivatives, useful for further chemical transformations (Hinkle & Lever, 1988).
Amination with Liquid Ammonia/Potassium Permanganate
The compound is also a subject in studies involving amination with liquid ammonia and potassium permanganate. This method leads to the formation of amino compounds from nitroisoquinolines, as observed in several derivatives of 5- and 8-nitroisoquinoline (Woźniak et al., 1990).
Liquid Methylamine/Potassium Permanganate Amination
Research involving liquid methylamine and potassium permanganate has shown the ability to aminate this compound to produce mono- or bis(methylamino)-substituted nitro compounds. This process demonstrates the compound's versatility in chemical synthesis (Woźniak & Nowak, 1994).
Preparation of Nitro- and Nitroso Derivatives
A study highlighted the preparation of amides and ureas based on this compound through direct nucleophilic substitution. This process yielded both nitro- and nitrosoisoquinoline derivatives under specific conditions (Avakyan et al., 2022).
Creation of Indazoloisoquinolin-amines
This compound was used in the synthesis of indazoloisoquinolin-amines, involving Suzuki coupling and Cadogan cyclization processes. The resulting compounds were noted for their fluorescent properties (Balog, Riedl, & Hajos, 2013).
Antibacterial Properties
In the field of medical research, derivatives of this compound have been studied for their antibacterial properties. For instance, 8-nitrofluoroquinolone models exhibited significant activity against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Redox-Annulation of Cyclic Amines
This compound is utilized in redox-annulation reactions with cyclic amines, facilitating the synthesis of complex polycyclic ring systems. Such methods are instrumental in creating novel compounds for various applications (Kang et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as quinoline derivatives, have a wide range of biological and pharmaceutical activities
Mode of Action
It is known that similar compounds, such as 4-amino isoquinolin-1-ones, are produced through a tandem diels–alder reaction/dehydrogenation–aromatization/tautamerization process . This suggests that 4-Nitroisoquinolin-1-amine may interact with its targets in a similar manner.
Biochemical Pathways
Quinoline derivatives have been reported to have a wide range of biological and pharmaceutical activities . This suggests that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Pharmacokinetics
The molecular formula of this compound is c9h7n3o2, and it has a molecular weight of 18917 . These properties may influence its bioavailability.
Result of Action
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, induce dna lesions usually corrected by nucleotide excision repair . This suggests that this compound may have similar effects.
Action Environment
It is known that similar compounds, such as 4-nitroquinoline 1-oxide, mimic the biological effects of ultraviolet light on various organisms . This suggests that environmental factors such as light exposure may influence the action of this compound.
Properties
IUPAC Name |
4-nitroisoquinolin-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-9-7-4-2-1-3-6(7)8(5-11-9)12(13)14/h1-5H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHUUCJIMGGFHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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